molecular formula C11H15NO2 B8122821 Methyl 5-(dimethylamino)-2-methylbenzoate

Methyl 5-(dimethylamino)-2-methylbenzoate

Cat. No.: B8122821
M. Wt: 193.24 g/mol
InChI Key: XSZZAXYIKYODMJ-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylamino)-2-methylbenzoate is a benzoate ester derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 5-position and a methyl ester (-COOCH₃) at the 2-position of the benzene ring. The dimethylamino group enhances electron-donating properties and basicity, which can influence solubility, reactivity, and interactions with biological targets like DNA .

Properties

IUPAC Name

methyl 5-(dimethylamino)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-6-9(12(2)3)7-10(8)11(13)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZZAXYIKYODMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(dimethylamino)-2-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 5-(dimethylamino)-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction results in the formation of the methyl ester.

Another synthetic route involves the use of a base-catalyzed Michael addition reaction. In this method, readily available building blocks are used to obtain high-purity this compound in a single-step reaction. This approach is advantageous due to its solvent-free conditions and the use of catalytic amounts of base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylamino)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

Methyl 5-(dimethylamino)-2-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(dimethylamino)-2-methylbenzoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under certain conditions. These interactions and reactions enable the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Key Compounds for Comparison

Methyl 5-Methoxy-2-Methylbenzoate () Structure: Methoxy (-OCH₃) at 5-position, methyl ester at 2-position. This decreases solubility in acidic environments compared to Methyl 5-(dimethylamino)-2-methylbenzoate. Methoxy derivatives are often less active in DNA-targeting applications due to weaker electrostatic interactions .

5-(Dimethylaminoethylamino)-Substituted Benzo[de]isoquinoline-1,3-diones () Structure: Dimethylaminoethylamino (-NHCH₂CH₂N(CH₃)₂) at 5-position of a naphthalimide core. Comparison: The dimethylaminoethyl side chain enhances DNA intercalation and antitumor activity (IC₅₀ = 0.23–0.71 μM for HeLa and P388D1 cells). This compound lacks the planar aromatic system required for intercalation but may exhibit weaker DNA binding via minor groove interactions .

Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)benzoate () Structure: Hydroxyl (-OH) at 2,4-positions and propanamido (-NHCOCH(CH₃)₂) at 5-position. Comparison: The hydroxyl groups increase hydrogen-bonding capacity, improving solubility in polar solvents. However, the absence of a basic dimethylamino group limits its utility in pH-dependent drug delivery systems .

Physicochemical Properties

Compound Substituents (Position) logP (Predicted) Solubility (Polar Solvents) Key Biological Activity
This compound -N(CH₃)₂ (5), -COOCH₃ (2) ~1.8 Moderate (pH-dependent) DNA binding (hypothetical)
Methyl 5-methoxy-2-methylbenzoate -OCH₃ (5), -COOCH₃ (2) ~2.1 Low Limited bioactivity
5-(Dimethylaminoethylamino)naphthalimide -NHCH₂CH₂N(CH₃)₂ (5) ~0.5 High Anticancer (IC₅₀ < 1 μM)
Methyl 2,4-dihydroxy-5-propanamidobenzoate -OH (2,4), -NHCOCH(CH₃)₂ (5) ~0.9 High Antioxidant, antimicrobial

Notes:

  • logP: The dimethylamino group in this compound lowers logP compared to its methoxy analog, enhancing water solubility at acidic pH.
  • Bioactivity : Naphthalimide derivatives () exhibit superior anticancer activity due to their planar aromatic systems, which are absent in the benzoate derivatives .

Toxicity and Side Effects

  • Dimethylamino-substituted compounds (e.g., ) avoid the hepatotoxicity associated with primary amines (e.g., amonafide) by eliminating reactive NH₂ groups .
  • This compound’s ester group may confer hydrolytic instability in vivo, necessitating prodrug strategies.

Biological Activity

Methyl 5-(dimethylamino)-2-methylbenzoate, an organic compound with significant potential in various scientific fields, has attracted attention for its biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group and a methyl ester group attached to a benzene ring. This structure contributes to its reactivity and versatility in chemical reactions. The compound can be synthesized through various methods, including esterification and base-catalyzed reactions, which have implications for its biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of methyl benzoates, it was found that certain structural modifications enhanced antimicrobial activity against a range of bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation focused on its effects on cancer cell lines, revealing that the compound inhibits cell proliferation and induces apoptosis in specific cancer types. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Table 1: Biological Activity Summary

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismDisruption of protein synthesis

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines evaluated the cytotoxic effects of this compound. The compound was found to reduce cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of methyl benzoate derivatives. For instance, variations in the alkyl chain length and functional groups significantly influence the compound's efficacy against microbial pathogens and cancer cells. The incorporation of additional functional groups has been shown to improve selectivity and potency, paving the way for future drug development efforts .

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